molecular formula C69H122O6 B3026185 2,3-bis[[(13Z,16Z)-docosa-13,16-dienoyl]oxy]propyl (13Z,16Z)-docosa-13,16-dienoate CAS No. 958760-53-7

2,3-bis[[(13Z,16Z)-docosa-13,16-dienoyl]oxy]propyl (13Z,16Z)-docosa-13,16-dienoate

Cat. No.: B3026185
CAS No.: 958760-53-7
M. Wt: 1047.7 g/mol
InChI Key: VIJYFVICCQSQHZ-BBWANDEASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Triglycerides (TGs) are a type of fat found in your blood. They are the main constituents of vegetable oil and animal fats . A specific TG, such as TG(22:2(13Z,16Z)/18:1(9Z)/22:2(13Z,16Z)), consists of one chain of docosadienoic acid at the C-1 position, one chain of oleic acid at the C-2 position, and one chain of docosadienoic acid at the C-3 position .

Scientific Research Applications

Thermoelectric Technology and Material Research

Thermoelectric (TE) technology, known for its capability to convert heat directly into electrical energy using thermoelectric generators (TEGs), or conversely, electrical energy into heat for cooling and heating purposes, represents an area where compounds with specific thermal and electrical properties could be of interest. The efficiency of TE devices is a challenge, primarily due to the low figure of merit (ZT) of the materials used. Research into TE materials aims to improve this efficiency, making them more viable for diverse applications, including power generation from waste heat and other energy sources such as solar and geothermal energy. Improved TE materials research, device design adjustments, and advanced mathematical models contribute to performance enhancements in TE devices (S. Twaha et al., 2016).

Dietary Triacylglycerol Structure in Nutrition

The structure of triacylglycerols (TGs) in human milk, characterized by specific fatty acid positioning, is crucial for infant nutrition. Human milk TGs have a high amount of fat, particularly 16:0 fatty acids, most of which are esterified at specific positions, facilitating efficient digestion and absorption. This structural specificity of TGs and its implications for nutritional efficiency and metabolic processing could be relevant when considering the biological applications or impacts of specific TG compounds like TG(22:2(13Z,16Z)/22:2(13Z,16Z)/22:2(13Z,16Z)) (S. Innis, 2011).

Lipids and Type 2 Diabetes

The study of lipid profiles, including triglycerides and their ratios to other lipid components like high-density lipoprotein (HDL), provides insights into metabolic health and disease risk, such as type 2 diabetes (T2D). Understanding the roles and effects of specific TGs in lipid metabolism can contribute to a broader understanding of their implications in metabolic disorders (Z. Bloomgarden & R. Chilton, 2019).

Properties

IUPAC Name

2,3-bis[[(13Z,16Z)-docosa-13,16-dienoyl]oxy]propyl (13Z,16Z)-docosa-13,16-dienoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C69H122O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-61-67(70)73-64-66(75-69(72)63-60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)65-74-68(71)62-59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16-21,25-30,66H,4-15,22-24,31-65H2,1-3H3/b19-16-,20-17-,21-18-,28-25-,29-26-,30-27-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIJYFVICCQSQHZ-BBWANDEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCCCCCC=CCC=CCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCCCCCC(=O)OCC(OC(=O)CCCCCCCCCCC/C=C\C/C=C\CCCCC)COC(=O)CCCCCCCCCCC/C=C\C/C=C\CCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C69H122O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1047.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name TG(22:2(13Z,16Z)/22:2(13Z,16Z)/22:2(13Z,16Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0054541
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,3-bis[[(13Z,16Z)-docosa-13,16-dienoyl]oxy]propyl (13Z,16Z)-docosa-13,16-dienoate

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